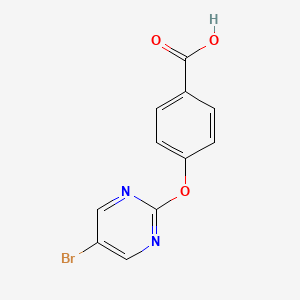

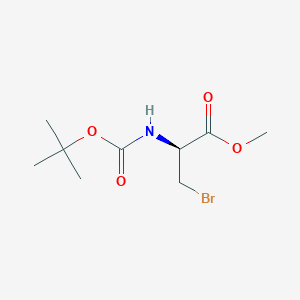

![molecular formula C8H16N2O2 B1437847 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1187326-14-2](/img/structure/B1437847.png)

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide

Overview

Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years. One study suggests that this new alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a multi-component reaction that allows for the efficient synthesis of amine derivatives.Molecular Structure Analysis

Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key structural component of this compound . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide”, is an important task of modern organic chemistry . The reactions leading to the formation of various piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Memory Enhancement

- Memory Improvement in Mice: A study conducted by Li Ming-zhu (2008) synthesized a compound structurally related to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, demonstrating its efficacy in enhancing memory abilities in mice.

Pharmaceutical Applications

- Pharmaceutical Salt Development: Research by ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン (2005) involves a salt derivative of a compound closely related to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide for use in pharmaceutical compositions.

Chemical Synthesis and Catalysis

- Synthesis and Catalytic Applications: A study by M. Mokhtary & Mogharab Torabi (2017) discusses the use of related compounds in the synthesis of complex chemical structures under ultrasound irradiation, highlighting the compound's role in facilitating chemical reactions.

Chemical Properties and Reactions

- Chemical Properties and Derivatives: Research by Ali Khalil et al. (2017) explores the reactions of a similar compound to form novel chemical derivatives, demonstrating the versatility of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide in chemical synthesis.

Antibacterial Activity

- Antibacterial Potentials: Kashif Iqbal et al. (2017) synthesized derivatives of a compound akin to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, evaluating their antibacterial properties and highlighting potential applications in antimicrobial therapy.

Molecular Structure and Analysis

- Structural Analysis: A study by B. Bernet et al. (1990) provides insight into the molecular structure and properties of a compound similar to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, aiding in understanding its chemical behavior.

Clinical Applications

- Clinical Candidate Development: Research by K. Shibuya et al. (2018) focuses on a derivative of a similar compound, exploring its potential as a clinical candidate for treating diseases involving overexpression of specific enzymes.

Redox Chemistry

- Redox Derivatives: V. Sen' et al. (2014) investigated the synthesis and structure of redox derivatives of compounds structurally related to 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, highlighting its potential in redox chemistry.

DNA and Protein Binding

- DNA and Protein Binding Studies: A study by N. Raj (2020) synthesized derivatives of a similar compound and explored their interactions with DNA and proteins, suggesting potential applications in biochemistry and molecular biology.

Future Directions

properties

IUPAC Name |

2-[4-(hydroxymethyl)piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-8(12)5-10-3-1-7(6-11)2-4-10/h7,11H,1-6H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPXZLOKGOECMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)

![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)

![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B1437771.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-ethyl-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1437772.png)

![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)

![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)

![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)